

Technical Monograph: Molecular Weight & Structural Characterization of Kaliotoxin-1

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Compound of Interest

Compound Name: *Kaliotoxin-1*

Cat. No.: *B1151365*

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Executive Summary

Kaliotoxin-1 (KTX-1) is a 38-residue peptide neurotoxin originally isolated from the venom of the scorpion *Androctonus mauretanicus mauretanicus*. It is a high-affinity pore blocker of the voltage-gated potassium channel Kv1.3 (

), making it a critical molecular tool in autoimmune disease research (e.g., multiple sclerosis, rheumatoid arthritis).

Precise knowledge of the molecular weight (MW) of KTX-1 is not merely a catalog specification but a fundamental quality attribute (CQA) for synthetic production and structural validation. The theoretical average molecular weight of the fully oxidized peptide is 4149.9 Da. However, experimental values vary based on isotopic definitions (monoisotopic vs. average) and post-translational modifications (disulfide bridging). This guide provides a definitive technical breakdown of KTX-1's physicochemical properties, synthesis workflows, and self-validating characterization protocols.

Part 1: Physicochemical Identity

Sequence and Formula

The primary structure of KTX-1 consists of 38 amino acids with a C-terminal free acid (or amide, depending on synthetic design, though natural is often free acid). It contains six cysteine residues that form three intramolecular disulfide bonds, which are essential for its biological activity and compact structure.

Sequence (One-Letter Code): GVEINVKCSG SPQCLKPCKD AGMRFGKCMN RKCHCTPK

Empirical Formula (Oxidized):

“

Note on Sulfur Content: The formula includes 8 sulfur atoms: 6 from Cysteine (Cys) residues and 2 from Methionine (Met) residues (Met23, Met29).

Molecular Weight Data

The molecular weight must be reported with context regarding the oxidation state. The formation of three disulfide bonds results in the loss of 6 hydrogen atoms ().

Metric	Value (Oxidized)	Value (Reduced)	Context
Monoisotopic Mass	4146.91 Da	4152.96 Da	For High-Res MS (Orbitrap/FT-ICR)
Average Mass	4149.89 Da	4155.94 Da	For MALDI-TOF / Low-Res ESI
[M+H] ⁺ (Mono)	4147.92 Da	4153.97 Da	Primary ion in positive mode MS
[M+2H] ²⁺ (Mono)	2074.46 Da	2077.49 Da	Common charge state in ESI
[M+3H] ³⁺ (Mono)	1383.31 Da	1385.33 Da	Common charge state in ESI

Part 2: Structural Integrity & Disulfide Mapping

The biological potency of KTX-1 relies on the "CS-

" motif (Cysteine-Stabilized

-helix and

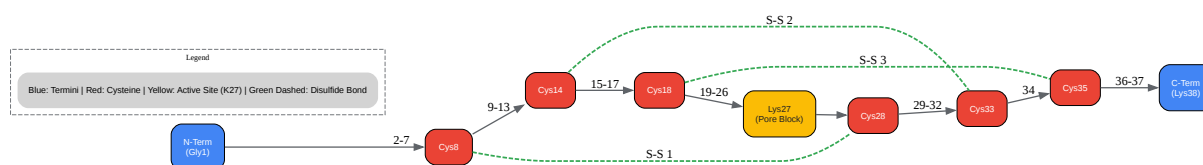
-sheet). Incorrect disulfide pairing (scrambling) results in "dead" isomers with identical mass but no biological activity.

Disulfide Connectivity:

- Cys8 — Cys28
- Cys14 — Cys33
- Cys18 — Cys35

Visualization: Structural Connectivity

The following diagram illustrates the primary sequence and the specific disulfide bridges that constrain the peptide.



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Caption: Schematic representation of **Kaliotoxin-1** backbone and the three critical disulfide bridges (C8-C28, C14-C33, C18-C35) stabilizing the structure.

Part 3: Synthesis & Purification Workflow

Synthesizing KTX-1 requires a robust Solid-Phase Peptide Synthesis (SPPS) protocol followed by a controlled oxidative folding step.

Synthesis Protocol (Fmoc-SPPS)

- Resin: 2-Chlorotrityl chloride resin (for free acid C-term) or Rink Amide resin (if amide C-term is desired).
- Coupling Reagents: HBTU/DIEA or DIC/Oxyma (preferred for lower racemization).
- Cleavage: TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5). Note: EDT (Ethane dithiol) is critical to prevent oxidation of Methionine residues during cleavage.

Oxidative Folding (The Critical Step)

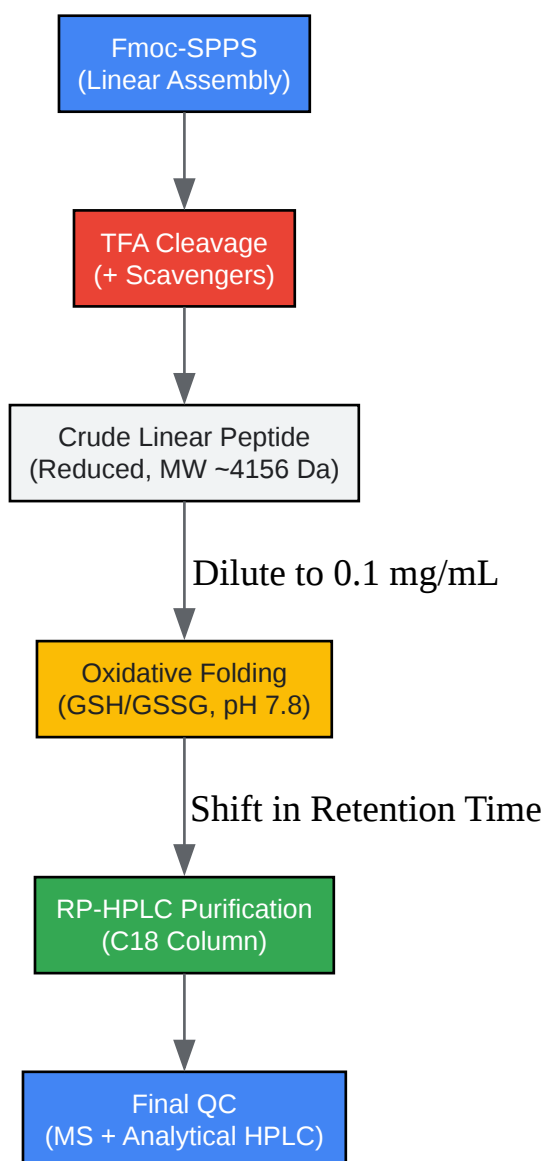
The linear peptide obtained from SPPS is reduced and must be folded to form the correct disulfide bonds. Random oxidation often leads to precipitation.

Protocol:

- Dissolution: Dissolve crude reduced peptide at 0.1 mg/mL in 50 mM Tris-HCl, 1 mM EDTA, pH 7.8.
- Redox Buffer: Add Reduced Glutathione (GSH) and Oxidized Glutathione (GSSG) to final concentrations of 1 mM and 0.1 mM, respectively (10:1 ratio).
- Incubation: Stir gently at

for 24–48 hours.
- Monitoring: Monitor by RP-HPLC. The folded peptide typically elutes earlier than the reduced form due to a more compact hydrophobic surface area.

Visualization: Synthesis Workflow



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Caption: Step-by-step workflow from solid-phase assembly to the isolation of the folded, biologically active toxin.

Part 4: Analytical Validation (Self-Validating Systems)

Trustworthiness in peptide science comes from orthogonal validation. Reliance on a single metric (e.g., just Mass Spec) is insufficient because it cannot distinguish between a scrambled isomer and the native fold.

Mass Spectrometry Protocol

Method: MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight).[1]

- Matrix:

-Cyano-4-hydroxycinnamic acid (CHCA).[1]

- Preparation: Mix 1

L peptide solution (10 pmol/

L) with 1

L saturated CHCA in 50% ACN/0.1% TFA.

- Target Mass: Look for

.

- Validation Check: If the mass is

(4164 Da), Methionine oxidation has occurred. If the mass is

higher than expected, the peptide is likely reduced (linear).

Quantification Warning (Expert Insight)

Do NOT use A280. KTX-1 lacks Tryptophan (Trp) and Tyrosine (Tyr). The extinction coefficient at 280 nm is negligible (

derived only from disulfides).

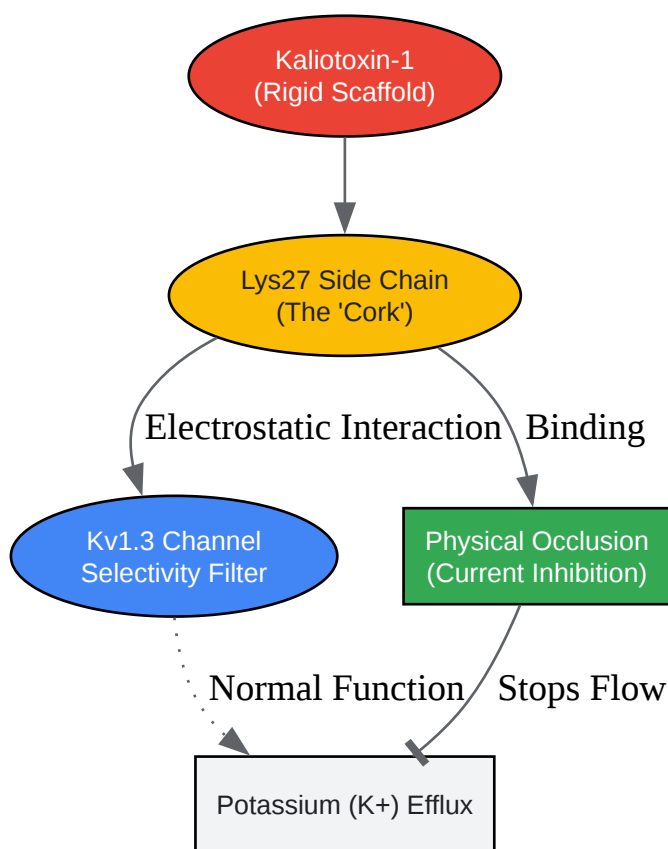
- Correct Method: Use A205 or A214 (peptide bond absorption).
- Alternative: Colorimetric BCA assay or amino acid analysis (AAA) for absolute quantification.

Part 5: Biological Relevance & Mechanism

KTX-1 is a "pore blocker." It does not affect the gating kinetics (opening/closing) of the channel but physically occludes the ion conduction pathway.

- Target: Kv1.3 (primary), Kv1.1, and Kv1.2.
- Key Residue: Lysine 27 (K27). The side chain of K27 inserts directly into the selectivity filter of the potassium channel, acting like a cork in a bottle.
- Therapeutic Implication: Kv1.3 is highly expressed in effector memory T-cells (). Blocking Kv1.3 suppresses calcium signaling and T-cell activation, offering a pathway to treat autoimmune diseases without generalized immunosuppression.

Visualization: Mechanism of Action



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Caption: Mechanistic diagram showing how the critical Lys27 residue of KTX-1 physically occludes the Kv1.3 channel pore, preventing potassium efflux.

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Sources

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